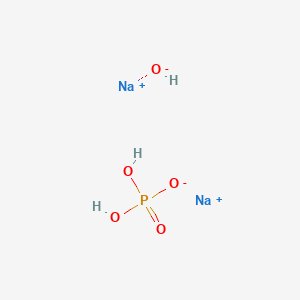
Phosphoric acid, disodium salt, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phosphoric acid, disodium salt, hydrate, also known as disodium hydrogen phosphate, is an inorganic compound . It is one of several sodium phosphates and is known in anhydrous form as well as hydrates . All forms are water-soluble white powders . The anhydrous salt is hygroscopic . The molecular formula of this compound is HNaOP .
Synthesis Analysis
Phosphoric acid, disodium salt, hydrate can be generated by neutralization of phosphoric acid with sodium hydroxide . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate . In the second step, the resulting solution of monosodium phosphate is partially neutralized .Molecular Structure Analysis
The structural configuration of phosphoric acid involves a central phosphorus atom bonded to an oxygen atom through a double bond. It’s also connected to three hydroxyl (-OH) groups via single bonds .Chemical Reactions Analysis
Phosphoric acid (H3PO4) can release up to three H+ ions, making it react differently from other mineral acids . Its reaction with bases typically results in three categories of salts . When exposed to high temperatures, phosphoric acid molecules form dimers, trimers, and long polymeric chains, as observed in polyphosphoric acids and meta-phosphoric acids .Physical And Chemical Properties Analysis
Phosphoric acid, disodium salt, hydrate is a white crystalline solid in its purest form . It has a melting point of 42.4° C . The acid is colorless, odorless, and a viscous liquid with a density of 2.030 g.cm-3 . It is non-toxic and non-volatile .Eigenschaften
IUPAC Name |
disodium;dihydrogen phosphate;hydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXHNCUCBXIIPE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].OP(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, disodium salt, hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)

![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)

![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)